REACTION_CXSMILES
|
[C:1]([C:5]([C:8]([Cl:11])(Cl)Cl)([F:7])[F:6])([F:4])([F:3])[F:2].[OH:12]S(O)(=O)=O.O=S(=O)=O.BrBr>>[C:1]([C:5]([C:8]([Cl:11])=[O:12])([F:7])[F:6])([F:4])([F:3])[F:2] |f:1.2|
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Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
C(F)(F)(F)C(F)(F)C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O.O=S(=O)=O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
were heated from 25° C. to 60° C. over a 5 hour period
|
Duration
|
5 h
|
Type
|
DISTILLATION
|
Details
|
Fractional distillation of the cold trap product, 50 g
|
Name
|
|
Type
|
product
|
Smiles
|
C(F)(F)(F)C(F)(F)C(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.23 mol | |
AMOUNT: MASS | 42 g | |
YIELD: CALCULATEDPERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |